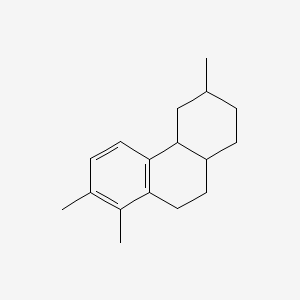
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one is a steroidal compound with significant biological and chemical relevance. It is a derivative of pregnane, characterized by hydroxyl groups at the 3rd and 6th positions, and a ketone group at the 20th position. This compound is known for its role in various biochemical pathways and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one typically involves multiple steps, starting from readily available steroidal precursors. One common method involves the hydroxylation of pregnane derivatives at specific positions using reagents like osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and specific solvents to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of steroidal precursors. Specific strains of bacteria or fungi are employed to introduce hydroxyl groups at the desired positions. This method is advantageous due to its selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of the ketone group at the 20th position to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Introduction of different functional groups at the hydroxyl positions using reagents like tosyl chloride or acetic anhydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Tosyl chloride in pyridine, acetic anhydride in pyridine.
Major Products Formed
Oxidation: Formation of 3,6-diketopregnan-20-one.
Reduction: Formation of (3beta,5alpha,6beta)-3,6,20-trihydroxy-pregnan.
Substitution: Formation of 3,6-diacetoxy-pregnan-20-one.
Scientific Research Applications
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and certain cancers.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of (3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. It modulates the activity of these targets, leading to changes in gene expression and cellular function. The pathways involved include the regulation of steroid hormone biosynthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
Cholestane-3beta,5alpha,6beta-triol: Another hydroxylated steroid with similar structural features but different biological activities.
Stigmastane-3beta,5alpha,6beta-triol: A plant-derived steroid with hydroxyl groups at similar positions.
Uniqueness
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one is unique due to its specific hydroxylation pattern and its role in human steroid metabolism. Unlike other similar compounds, it has distinct biological activities and potential therapeutic applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[(3S,5S,6R,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19+,20+,21+/m0/s1 |
InChI Key |
HHUZGDMRRLQZIQ-HUPPADNKSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)

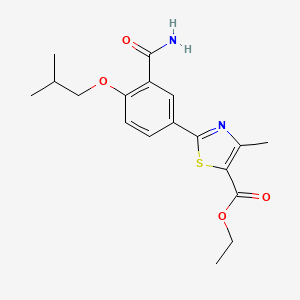
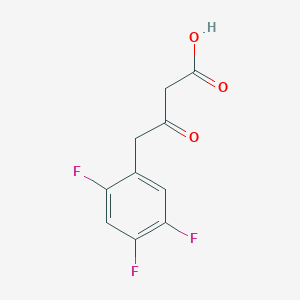
![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
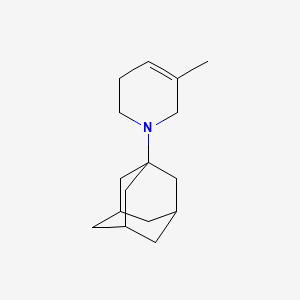
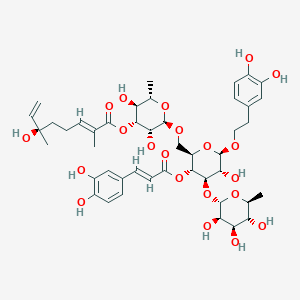

![(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)

![Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13440162.png)
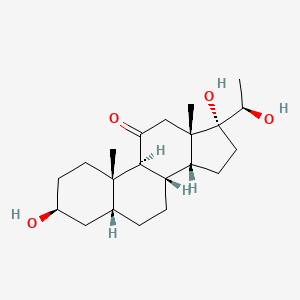
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
